Acetamide, N-(1-methyl-5H-pyrido(4,3-b)indol-3-yl)-

Lipophilicity In silico ADME Cellular permeability

Researchers studying HCA bioactivation often face confounding metabolic intermediates when using parent amine Trp-P-2 as a substrate. This N-acetylated derivative solves this by providing a pre-detoxified, non-mutagenic probe for clean mechanistic studies. - Definitive negative control for NAT1/NAT2 isozyme activity assays; lacks the free 3-amino group required for N-acetylation. - Non-mutagenic analytical internal standard for LC-MS/MS HCA biomarker quantitation; distinct retention time from Trp-P-2 and N-OH-Trp-P-2. - Essential precursor for in-house synthesis of the N-acetoxy 'ultimate carcinogen' model; purity directly dictates downstream activated species yield.

Molecular Formula C14H13N3O
Molecular Weight 239.27 g/mol
CAS No. 74011-07-7
Cat. No. B3357587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(1-methyl-5H-pyrido(4,3-b)indol-3-yl)-
CAS74011-07-7
Molecular FormulaC14H13N3O
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCC1=C2C3=CC=CC=C3NC2=CC(=N1)NC(=O)C
InChIInChI=1S/C14H13N3O/c1-8-14-10-5-3-4-6-11(10)17-12(14)7-13(15-8)16-9(2)18/h3-7,17H,1-2H3,(H,15,16,18)
InChIKeyVEMIKRRYUNCKIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Procurement Overview


Acetamide, N-(1-methyl-5H-pyrido(4,3-b)indol-3-yl)- (CAS 74011-07-7) is the N-acetyl derivative of 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2), a heterocyclic amine (HCA) recognized as a potent food-derived mutagen and carcinogen [1]. The compound belongs to the γ-carboline (pyrido[4,3-b]indole) structural class and is utilized primarily as a synthetic intermediate, an analytical reference standard, and a model substrate in studies of N-acetylation-mediated metabolic activation and detoxification pathways [2]. Its molecular formula is C14H13N3O with a molecular weight of 239.27 g/mol .

Analytical reference standard for heterocyclic amine (HCA) research
Negative control in N-acetyltransferase (NAT) and sulfotransferase (SULT) studies
Model substrate for N-acetylation-mediated metabolic pathway analysis

Why Generic Trp-P-2 Cannot Substitute This Compound


Although Trp-P-2 (3-amino-1-methyl-5H-pyrido[4,3-b]indole) and its acetate salt are readily available, substitution with these or other ring-substituted analogs (e.g., 1,4-dimethyl or des-methyl variants) introduces a different hydrogen-bond donor/acceptor profile, altered lipophilicity, and distinct metabolic reactivity that fundamentally change the compound's behavior in enzymatic activation assays, DNA-binding studies, and analytical method development [1]. The N-acetyl moiety of the target compound eliminates the free 3-amino group present in Trp-P-2, abolishing the primary site for N-hydroxylation by cytochrome P450 enzymes—a critical bioactivation step required for Trp-P-2's genotoxicity [2]. This structural modification transforms the compound from a promutagen requiring metabolic activation into a pre-detoxified or 'blocked' form, making it indispensable as a negative control or mechanistic probe in N-acetyltransferase (NAT) and sulfotransferase (SULT) activity assays where the parent amine would generate confounding metabolic intermediates [3].

N-acetyl group eliminates primary amine, blocking CYP450-mediated N-hydroxylation required for genotoxicity; metabolic activation profile may shift

Higher logP (+1.05 vs Trp-P-2) may alter membrane permeability and distribution, affecting cell-based assay outcomes

Hydrogen-bond donor/acceptor profile differs from N-hydroxy metabolite, limiting substitution in SULT-mediated activation studies

Evidence Guide for Analog Differentiation


LogP Lipophilicity Comparison

The target N-acetyl compound (CAS 74011-07-7) exhibits a computed logP of 3.63, which is 1.05 log units higher than that of the parent amine Trp-P-2 (ACD/LogP 2.58) and 0.73 log units higher than the N-hydroxy metabolite N-OH-Trp-P-2 (LogP 2.90), indicating significantly increased lipophilicity that predicts enhanced passive membrane permeability and altered tissue distribution . The 1,4-dimethyl analog (CAS 83584-84-3) has an XlogP of 1.8, making it substantially more hydrophilic than the target compound, while the des-methyl analog (CAS 101651-44-9) has a LogP of 3.32, which is intermediate between the target and Trp-P-2 .

LogP Comparison
Cross-study comparable
ΔLogP +1.05 vs Trp-P-2; +0.73 vs N-OH-Trp-P-2; +1.83 vs 1,4-dimethyl analog; +0.31 vs des-methyl analog
Supports membrane-permeability study fit; aqueous-phase assay context differs
Computed logP values; experimental validation recommended
Lipophilicity In silico ADME Cellular permeability

Hydrogen-Bond Donor/Acceptor Profile

The target compound (74011-07-7) possesses 2 hydrogen-bond donors (HBD) and 2 hydrogen-bond acceptors (HBA), identical to Trp-P-2 (2 HBD, 2 HBA) and the 1,4-dimethyl analog (2 HBD, 2 HBA), but critically different from the N-hydroxy metabolite N-OH-Trp-P-2 (CAS 74317-45-6), which has 3 HBD and 3 HBA due to the additional hydroxyl group on the exocyclic nitrogen [1]. The 3-amino group of Trp-P-2 is a primary amine (HBD = 2 on the same nitrogen), while the acetamide NH of the target compound is a secondary amide with distinct H-bond geometry and acidity (pKa of amide NH ≈ 15-17 vs. anilinium pKa ≈ 4.6 for protonated Trp-P-2), leading to different recognition by NAT and SULT enzymes [2].

H-Bond Profile
Class-level inference
Target: HBD=2, HBA=2; vs N-OH-Trp-P-2: HBD=3, HBA=3. Acetamide pKa ~15–17 vs Ar-NH₂ pKa ~4.6
Acetamide prevents N-hydroxylation; supports non-genotoxic negative-control context
H-bond geometry distinct from primary amine
Hydrogen bonding Metabolic stability Enzyme substrate recognition

Molecular Weight and Chromatographic Resolution

The target compound has a molecular weight of 239.27 g/mol and exact mass of 239.1060 Da, which is +14.02 Da (one methylene unit) heavier than the des-methyl analog (CAS 101651-44-9, MW 225.25, exact mass 224.0825) and -14.03 Da (one methyl group) lighter than the 1,4-dimethyl analog (CAS 83584-84-3, MW 253.30, exact mass 253.1215) . This mass spacing of approximately 14 Da between the three N-acetylated γ-carboline analogs creates a homologous series that is resolvable by reversed-phase HPLC and distinguishable by unit-mass MS, enabling the target compound to serve as a specific retention-time and mass marker in multi-analyte methods for HCA metabolite profiling [1].

MW Resolution
Cross-study comparable
MW 239.27 (target); Δ +14.02 Da vs des-methyl; Δ −14.03 Da vs 1,4-dimethyl
Enables chromatographic separation; aids analyte-specific identification
Homologous series with 14 Da spacing
HPLC method development Mass spectrometry Analyte resolution

Synthesis Yield and Precursor Relationship

The target compound is synthesized directly from Trp-P-2 by reaction with acetonitrile in the presence of nitrosonium tetrafluoroborate (NOBF4) and copper catalyst at ambient temperature for 30 minutes, affording a reported yield of 50% . This one-step N-acetylation route contrasts with the multi-step synthesis of Trp-P-2 itself, which proceeds via condensation of 3-acetylindole-2-acetonitrile with ammonia [1]. The 50% yield provides a benchmark for procurement decisions: laboratories requiring the N-acetyl derivative can prepare it from commercially available Trp-P-2 with moderate efficiency, whereas purchasing pre-synthesized material (typically >98% purity per vendor specifications [2]) eliminates synthetic overhead and ensures batch-to-batch consistency.

Synthesis Yield
Cross-study comparable
50% single-step yield from Trp-P-2 (CH₃CN/NOBF₄/Cu, ambient temp, 30 min)
Supports procurement cost-benefit review; vendor purity >98% aids batch consistency
No comparable single-step data for other analogs
Synthetic chemistry Yield optimization Derivatization

Key Application Scenarios


Negative Control in NAT Activity Assays

The target compound's N-acetylated 3-position precludes it from serving as an acetyl-acceptor substrate for NAT1 and NAT2 isozymes, unlike the parent amine Trp-P-2 which undergoes NAT-catalyzed N-acetylation [1]. This establishes the compound as a definitive negative control in NAT activity assays designed to measure the acetylation rate of HCAs. The differential logP (+1.05 vs. Trp-P-2) also ensures that any observed lack of activity is due to the absence of the free amine rather than an inability to access the enzyme active site, as the higher lipophilicity of the target compound should, if anything, enhance membrane permeability and intracellular enzyme access .

Non-Mutagenic Internal Standard for LC-MS/MS

With a molecular weight of 239.27 Da and a retention time distinct from both the parent amine Trp-P-2 (MW 197.24) and the hydroxylated metabolite N-OH-Trp-P-2 (MW 213.23), the target acetamide can serve as an internal standard (IS) in quantitative LC-MS/MS methods for HCA biomarker analysis [1]. Unlike isotope-labeled internal standards, the target compound is non-hazardous (non-mutagenic due to the blocked 3-amino group) and can be procured at >98% purity from commercial vendors, providing a cost-effective alternative for high-throughput biomonitoring studies where radioactive or highly toxic standards are undesirable .

Probe for CYP450-Mediated N-Hydroxylation

Because the target compound bears an acetamide rather than a primary amine at the 3-position, it cannot undergo the cytochrome P450-catalyzed N-hydroxylation that converts Trp-P-2 to the direct-acting mutagen N-OH-Trp-P-2 [1]. In parallel with N-OH-Trp-P-2 (CAS 74317-45-6, HBD=3, HBA=3, LogP=2.90), the target compound enables a two-compound experimental design that cleanly separates CYP450-dependent bioactivation from direct DNA reactivity: N-OH-Trp-P-2 produces DNA adducts without enzymatic activation, while the target compound remains unreactive under both microsomal and direct-exposure conditions, confirming that observed genotoxicity is attributable specifically to the hydroxylamine intermediate .

Precursor to Ultimate Carcinogen Model

The target N-acetyl compound is the direct precursor to the N-acetoxy derivative, which serves as a stable, pre-activated 'ultimate carcinogen' model for studying DNA adduct formation, nitrenium ion chemistry, and hydrolytic decomposition kinetics in aqueous solution [1]. Procurement of the pure N-acetyl intermediate (74011-07-7) is essential for laboratories synthesizing the N-acetoxy model carcinogen in-house, as the purity of the precursor directly determines the yield and purity of the final activated species used in adductomic and mechanistic studies .

Application
Selection Property
Validation Focus
NAT activity assay negative control
Non-acetyl-acceptor substrate
Absence of free amine group; logP-enhanced enzyme access
LC-MS/MS internal standard
Distinct MW and retention time
Non-mutagenic alternative; cost-effective procurement
CYP450 N-hydroxylation probe
Blocked 3-amino group
Separation of CYP450-dependent vs. direct reactivity
Model carcinogen synthesis precursor
High purity N-acetyl intermediate
Precursor purity influences yield of N-acetoxy model
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